molecular formula C7H4BrF3O2S B12844396 3-Bromo-5-fluorophenyl difluoromethyl sulphone

3-Bromo-5-fluorophenyl difluoromethyl sulphone

Katalognummer: B12844396
Molekulargewicht: 289.07 g/mol
InChI-Schlüssel: NXCKFGZGDLSMBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluorophenyl difluoromethyl sulphone: is an organic compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulphone functional groups, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-5-fluorophenyl difluoromethyl sulphone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The sulphone group can be reduced to a sulfide or oxidized to a sulfoxide under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the bromine or fluorine atoms.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction Reactions: Sulfoxides or sulfides, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-5-fluorophenyl difluoromethyl sulphone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its unique structure allows for the exploration of new molecular targets and pathways.

Industry: The compound is valuable in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and sulphone groups allows the compound to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-5-fluorophenyl methyl sulphone
  • 3-Bromo-5-fluorophenyl ethyl sulphone
  • 3-Bromo-5-fluorophenyl propyl sulphone

Comparison: Compared to its analogs, 3-Bromo-5-fluorophenyl difluoromethyl sulphone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Eigenschaften

Molekularformel

C7H4BrF3O2S

Molekulargewicht

289.07 g/mol

IUPAC-Name

1-bromo-3-(difluoromethylsulfonyl)-5-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-4-1-5(9)3-6(2-4)14(12,13)7(10)11/h1-3,7H

InChI-Schlüssel

NXCKFGZGDLSMBV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.